molecular formula C15H16N2O3 B1451790 2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 1146289-87-3

2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No.: B1451790
CAS No.: 1146289-87-3
M. Wt: 272.3 g/mol
InChI Key: RTCNCJYIXJQJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzimidazolone-acetic acid family, characterized by a benzodiazol-2-one core substituted with a cyclohexenyl group at position 3 and an acetic acid moiety at position 1. The cyclohexenyl group introduces a conjugated double bond, enhancing electronic delocalization and influencing steric interactions.

Properties

IUPAC Name

2-[3-(cyclohexen-1-yl)-2-oxobenzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14(19)10-16-12-8-4-5-9-13(12)17(15(16)20)11-6-2-1-3-7-11/h4-6,8-9H,1-3,7,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCNCJYIXJQJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N2C3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155272
Record name 3-(1-Cyclohexen-1-yl)-2,3-dihydro-2-oxo-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146289-87-3
Record name 3-(1-Cyclohexen-1-yl)-2,3-dihydro-2-oxo-1H-benzimidazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146289-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Cyclohexen-1-yl)-2,3-dihydro-2-oxo-1H-benzimidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid (CAS No. 1146289-87-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O3, with a molecular weight of 272.3 g/mol. The structure features a benzodiazole ring fused with an acetic acid moiety and a cyclohexene substituent, which may influence its biological interactions.

PropertyValue
Molecular FormulaC15H16N2O3
Molecular Weight272.3 g/mol
CAS Number1146289-87-3
SMILESC1CCC(=CC1)N2C3=CC=CC=C3N(C2=O)CC(=O)O

Anti-inflammatory Effects

Benzodiazole derivatives have been studied for their anti-inflammatory properties. The presence of the acetic acid group may enhance these effects by modulating inflammatory pathways. Further studies are needed to confirm these effects specifically for this compound.

Neuroprotective Properties

Some studies suggest that compounds with similar structural motifs may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Studies : A study on benzodiazole derivatives indicated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria . This suggests that further exploration of this compound could yield similar results.
  • Anti-inflammatory Research : Research has demonstrated that certain benzodiazole compounds can inhibit pro-inflammatory cytokines in vitro . Given the structural similarities, it is plausible that this compound could exhibit comparable anti-inflammatory effects.
  • Neuroprotective Activity : A review highlighted the neuroprotective potential of benzodiazole derivatives in models of neurodegeneration . Investigating this compound's effect on neuronal cell lines could provide valuable data on its protective mechanisms.

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound may possess various pharmacological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs to 2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid exhibit significant antimicrobial properties. The presence of the benzodiazole ring is often linked to enhanced activity against a range of pathogens, including bacteria and fungi.

Anti-inflammatory Properties

The compound may also demonstrate anti-inflammatory effects. Compounds containing the benzodiazole structure have been documented to inhibit inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary investigations suggest that derivatives of benzodiazole can induce apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy as an anticancer agent by targeting specific cellular pathways involved in tumor growth.

Biological Studies

Although comprehensive literature specifically detailing the biological effects of this compound is limited, related studies provide insights into its potential applications:

Study FocusFindings
Antimicrobial ActivitySimilar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .
Anti-inflammatory EffectsCompounds with the benzodiazole structure have been noted to reduce cytokine levels in vitro .
Anticancer ActivityBenzodiazole derivatives have been linked to apoptosis in various cancer cell lines .

Synthetic Applications

In synthetic organic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities.

Case Studies

Several case studies highlight the utility of benzodiazole derivatives in drug development:

Case Study 1: Antimicrobial Agents

A study evaluated various benzodiazole derivatives for their antimicrobial efficacy. Results indicated that modifications to the cyclohexene ring significantly affected activity levels against specific pathogens.

Case Study 2: Cancer Therapeutics

Research focused on the anticancer properties of benzodiazole derivatives demonstrated that certain modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at position 3 of the benzodiazol-2-one ring critically modulates properties:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Properties
Target Compound Cyclohex-1-en-1-yl C₁₅H₁₅N₂O₃* 271.29* Increased hydrophobicity; potential for π-π interactions due to conjugated cyclohexenyl
2-(3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid Ethyl C₁₁H₁₂N₂O₃ 220.23 Moderate lipophilicity; enhanced solubility in polar solvents compared to cyclohexenyl derivatives
2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid H (unsubstituted) C₉H₈N₂O₃ 192.17 High acidity (pKa ~3.5–4.0) due to strong intramolecular hydrogen bonding
2-(2-Cyclohexyl-1H-1,3-benzodiazol-1-yl)acetic acid Cyclohexyl C₁₅H₁₈N₂O₂ 258.31 Saturated cyclohexyl group reduces reactivity compared to cyclohexenyl; higher thermal stability

*Inferred based on structural analogs.

Key Observations:
  • Acidity : The unsubstituted derivative exhibits the highest acidity due to minimal steric hindrance and optimal hydrogen bonding . Cyclohexenyl substitution may slightly reduce acidity via electron-donating effects.
  • Solubility : Ethyl and unsubstituted derivatives show better aqueous solubility than cyclohexenyl or cyclohexyl analogs, which are more hydrophobic .
  • Reactivity : The cyclohexenyl group’s alkene moiety increases susceptibility to oxidation or electrophilic addition compared to saturated cyclohexyl or alkyl groups .

Preparation Methods

Formation of 2-oxo-2,3-dihydro-1H-1,3-benzodiazol Core

  • Starting materials : o-Phenylenediamine derivatives are reacted with carbonyl compounds such as phosgene, urea, or carbamates.
  • Reaction conditions : Cyclization is typically conducted under acidic or basic conditions, sometimes with heating, to promote ring closure forming the benzimidazolone.
  • Catalysts and solvents : Common solvents include DMF, DMSO, or acetic acid; catalysts or dehydrating agents (e.g., phosphorus oxychloride) may be used to facilitate cyclization.

Introduction of the Cyclohex-1-en-1-yl Group at Position 3

  • Alkylation approach : The 3-position of the benzimidazolone can be functionalized by nucleophilic substitution or palladium-catalyzed coupling reactions.
  • Use of cyclohexenyl halides or equivalents : Cyclohex-1-en-1-yl bromide or chloride can be used as electrophiles to alkylate the nitrogen or carbon at position 3.
  • Alternative methods : Transition metal-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) may be employed for selective introduction of the cyclohexenyl moiety.

Attachment of Acetic Acid Side Chain

Representative Synthetic Route (Hypothetical)

Step Reagents & Conditions Description
1 o-Phenylenediamine + urea, heat Cyclization to form benzimidazolone core
2 Cyclohex-1-en-1-yl bromide, base (e.g., K2CO3), DMF, 80°C Alkylation at position 3
3 Chloroacetic acid or ethyl chloroacetate, base (NaH), DMF N-alkylation at N-1 position
4 Hydrolysis (NaOH or HCl) Conversion of ester to acetic acid
5 Purification by recrystallization Obtain pure target compound

Research Findings and Optimization Notes

  • Importance of nitrogen substituents : Studies on related benzimidazolone derivatives indicate that nitrogen substituents significantly affect biological activity and synthetic accessibility. For example, modifications on the nitrogen can influence potency and yield.
  • Use of transition metal catalysis : Nickel- and palladium-catalyzed methods have been reported for synthesizing six-membered heterocycles and related benzimidazolone derivatives, offering stereoselectivity and high yields.
  • Functional group tolerance : The presence of the cyclohexenyl group requires careful choice of reaction conditions to avoid double bond isomerization or reduction.
  • Purification challenges : Due to the acidic nature of the acetic acid moiety, purification often involves careful pH control and solvent selection to avoid decomposition or salt formation.

Data Table: Key Parameters in Preparation

Parameter Typical Conditions/Values Notes
Starting material o-Phenylenediamine derivatives Commercially available
Cyclization temperature 80–150 °C Depends on cyclization agent
Alkylation reagent Cyclohex-1-en-1-yl bromide or chloride Requires dry, aprotic solvent
Base for alkylation K2CO3, NaH, or similar Ensures deprotonation for nucleophilic attack
Solvent DMF, DMSO, or acetonitrile Polar aprotic solvents preferred
Hydrolysis conditions Aqueous NaOH or HCl, reflux Converts esters to acids
Purification methods Recrystallization, column chromatography To isolate pure acid form
Yield range 50–85% (reported in related benzimidazolone syntheses) Optimized by reaction time and temperature

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., acetic acid for reflux) and monitoring reaction progress via TLC. For example, benzimidazole-derived analogs are synthesized by refluxing intermediates with benzoyl chloride for 2 hours, followed by recrystallization from methanol to improve purity . Reaction stoichiometry and temperature control (e.g., 80–100°C) are critical for minimizing side products .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve bond lengths, angles, and hydrogen-bonding networks (e.g., O—H⋯O interactions observed in benzothiazolone analogs ). Pair with NMR (¹H/¹³C) and FT-IR spectroscopy to confirm functional groups. For crystallography, employ SHELXS97/SHELXL97 for refinement and ABSCOR for absorption corrections .

Q. How can researchers assess the compound’s potential biological activity in vitro?

  • Methodological Answer : Design enzyme inhibition assays (e.g., proteases or kinases) using purified proteins. For neuroactive analogs, conduct receptor-binding studies with radiolabeled ligands. Validate activity via dose-response curves (IC₅₀) and compare with positive controls .

Advanced Research Questions

Q. How can structural-property relationships be established for this compound’s reactivity or bioactivity?

  • Methodological Answer : Perform comparative crystallographic analysis of derivatives (e.g., cyclohexenyl vs. benzothiazolone substituents) to correlate planarity or hydrogen-bonding patterns with bioactivity . Use QSAR (Quantitative Structure-Activity Relationship) models to predict modifications that enhance target binding .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data (e.g., solubility, stability)?

  • Methodological Answer : Validate computational solubility models (e.g., COSMO-RS) with experimental measurements via HPLC or gravimetric analysis. For stability, conduct accelerated degradation studies under varied pH/temperature and monitor by LC-MS to identify decomposition pathways .

Q. How can hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

  • Methodological Answer : Analyze intermolecular interactions (e.g., C—H⋯O bonds in benzothiazolone derivatives ) using Hirshfeld surface analysis. Correlate packing density with melting points or solubility via thermal analysis (DSC) and shake-flask solubility tests .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding modes to protein active sites. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Use DFT (e.g., B3LYP/6-31G*) to calculate electronic properties influencing reactivity .

Methodological Considerations for Experimental Design

Q. How to design a robust study to evaluate synthetic reproducibility?

  • Methodological Answer : Use a split-plot factorial design to test variables (solvent, catalyst, temperature) across multiple batches. Include internal standards and replicate reactions to quantify variability. Statistical tools like ANOVA can identify significant factors .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer : Screen solvent systems (e.g., DMF/ethanol mixtures) using vapor diffusion. Add seeding crystals from analogous structures (e.g., benzothiazolone derivatives ). Optimize cooling rates to avoid amorphous precipitation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid
Reactant of Route 2
2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.